4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene
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Overview
Description
4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene is an organic compound belonging to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by the presence of methoxy groups attached to the benzene ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzothiophene in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The benzothiophene core can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene is unique
Properties
IUPAC Name |
4-methoxy-2-(4-methoxyphenyl)-1-benzothiophene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2S/c1-17-12-8-6-11(7-9-12)16-10-13-14(18-2)4-3-5-15(13)19-16/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPMZOIHTPOBNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=CC=C3S2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363298 |
Source
|
Record name | 7M-367S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90433-54-8 |
Source
|
Record name | 7M-367S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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